1-((4-Isopropylphenyl)sulfonyl)piperidine 1-((4-Isopropylphenyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 313266-21-6
VCID: VC21402726
InChI: InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39g/mol

1-((4-Isopropylphenyl)sulfonyl)piperidine

CAS No.: 313266-21-6

Cat. No.: VC21402726

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39g/mol

* For research use only. Not for human or veterinary use.

1-((4-Isopropylphenyl)sulfonyl)piperidine - 313266-21-6

Specification

CAS No. 313266-21-6
Molecular Formula C14H21NO2S
Molecular Weight 267.39g/mol
IUPAC Name 1-(4-propan-2-ylphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3
Standard InChI Key MLPQLHCHYXHNGF-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Canonical SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Introduction

Chemical Properties and Structure

1-((4-Isopropylphenyl)sulfonyl)piperidine, also known by its alternative name 1-[(4-isopropylphenyl)sulfonyl]piperidine, possesses specific chemical properties that define its behavior and potential applications in various contexts. The compound is identified by a unique set of chemical identifiers as detailed in Table 1.

Chemical Identifiers and Physical Properties

PropertyValue
CAS Number313266-21-6
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
IUPAC Name1-(4-propan-2-ylphenyl)sulfonylpiperidine
Standard InChIInChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3
Standard InChIKeyMLPQLHCHYXHNGF-UHFFFAOYSA-N
SMILES NotationCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
PubChem Compound ID767405

Table 1: Chemical identifiers and physical properties of 1-((4-Isopropylphenyl)sulfonyl)piperidine

Structural Features

The structural composition of 1-((4-Isopropylphenyl)sulfonyl)piperidine includes several key features that contribute to its chemical behavior:

  • A piperidine ring: A six-membered heterocyclic ring containing a nitrogen atom

  • A sulfonyl group (SO2): Connecting the piperidine to the phenyl ring and introducing polarity to the molecule

  • A 4-isopropylphenyl group: A benzene ring with an isopropyl substituent at the para position

This unique combination of structural elements contributes to the compound's chemical reactivity patterns and potential biological interactions. The presence of both the piperidine nitrogen (a basic center) and the sulfonyl group (a hydrogen bond acceptor) enables the molecule to engage in multiple types of interactions with potential biological targets.

Synthesis and Related Compounds

Structurally Related Compounds

Several compounds share structural similarities with 1-((4-Isopropylphenyl)sulfonyl)piperidine, demonstrating the versatility of this chemical scaffold:

  • 1-[(4-isopropylphenyl)sulfonyl]piperidine-4-carboxylic acid: A closely related compound used in proteomics research with a molecular formula of C15H21NO4S and a molar mass of 311.4 g/mol

  • PSP205: Described as a "novel phenyl sulfonyl piperidine" with demonstrated biological activity in cancer research

  • 1-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]PIPERIDINE: A compound with structural similarities but containing an isothiocyanate group instead of an isopropyl group

These related compounds highlight the versatility of the sulfonylpiperidine scaffold and its potential for modification to achieve various chemical and biological properties.

Biological ParameterObserved Effect
Cell Death MechanismInduces apoptotic cell death
Cellular PathwayActs on IRE1-TRAF2-JNK pathway
Autophagic ResponseInduces ER-stress-mediated autophagy
Synergistic ActivityWorks with proteasome and topoisomerase inhibitors
Gene ExpressionDecreases COPB2 expression

Table 2: Biological activities observed with the phenyl sulfonyl piperidine PSP205

Transcriptome analysis of cells exposed to PSP205 revealed transcriptional upregulation of genes associated with the ER stress response or unfolded protein response (UPR), in addition to vesicle transport . This suggests that compounds with the phenyl sulfonyl piperidine structure may influence fundamental cellular processes related to protein folding and trafficking.

Research Context and Future Directions

Pharmaceutical Research Applications

The sulfonylpiperidine scaffold, including compounds like 1-((4-Isopropylphenyl)sulfonyl)piperidine, has potential applications in drug discovery for several reasons:

  • The structural features allow for multiple interaction points with biological targets

  • The scaffold can be modified to optimize physicochemical properties

  • The combination of lipophilic and hydrophilic regions within the molecule may contribute to favorable pharmacokinetic properties

Chemical Tools and Probes

Compounds like 1-((4-Isopropylphenyl)sulfonyl)piperidine may serve as chemical tools or probes for studying biological systems, particularly in:

  • Proteomics research: Where related compounds have been utilized to study protein interactions

  • Chemical biology: As tools to explore specific cellular pathways

  • Structure-activity relationship studies: To understand how structural modifications affect biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator